6-Epi-medroxy Progesterone 17-acetate-d3

Stereochemistry Pharmacopeial impurity profiling Chiral chromatography

6-Epi-medroxy Progesterone 17-acetate-d3 is a synthetic deuterium-labeled steroid that serves as the stable isotope-labeled analogue of the 6β-methyl epimer of medroxyprogesterone acetate (MPA). The compound incorporates three deuterium atoms at the 6-methyl position (6β-(methyl-d3)), yielding a molecular formula of C24H31D3O4 and a molecular weight of 389.55 g/mol, representing a +3 Da mass shift relative to the unlabeled 6-epi-medroxyprogesterone acetate (MW 386.52 g/mol).

Molecular Formula C24H34O4
Molecular Weight 389.5 g/mol
Cat. No. B12420252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Epi-medroxy Progesterone 17-acetate-d3
Molecular FormulaC24H34O4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3
InChIKeyPSGAAPLEWMOORI-VXCGPOLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Epi-medroxy Progesterone 17-acetate-d3: A Deuterated Pharmacopeial Epimer Internal Standard for Progestin Quantification


6-Epi-medroxy Progesterone 17-acetate-d3 is a synthetic deuterium-labeled steroid that serves as the stable isotope-labeled analogue of the 6β-methyl epimer of medroxyprogesterone acetate (MPA). The compound incorporates three deuterium atoms at the 6-methyl position (6β-(methyl-d3)), yielding a molecular formula of C24H31D3O4 and a molecular weight of 389.55 g/mol, representing a +3 Da mass shift relative to the unlabeled 6-epi-medroxyprogesterone acetate (MW 386.52 g/mol) [1]. The unlabeled parent (CAS 2242-65-1) is officially designated as Medroxyprogesterone Acetate EP Impurity D and Megestrol Acetate EP Impurity F under the European Pharmacopoeia, and as BP MPA Impurity D under the British Pharmacopoeia [2] [3]. The deuterated form is purpose-designed as an internal standard for LC-MS/MS analytical workflows, enabling precise, matrix-corrected quantification of both the parent drug MPA and its 6-epimeric impurity in pharmaceutical and biological matrices .

Why 6-Epi-medroxy Progesterone 17-acetate-d3 Cannot Be Replaced by Generic MPA-d3 or Unlabeled Standards


Generic deuterated medroxyprogesterone acetate standards (e.g., MPA-d3 or MPA-d6) are designed to co-elute with the parent drug MPA (6α-methyl epimer) and are structurally matched to the 6α-configuration of the active pharmaceutical ingredient. In contrast, 6-Epi-medroxy Progesterone 17-acetate-d3 is the 6β-methyl epimer—a stereochemically distinct compound with an inverted configuration at the C6 chiral center [1]. This stereochemical divergence produces distinct chromatographic retention behavior and unique mass spectrometric properties that are critical for the specific quantification of the 6-epi impurity in MPA drug substance and drug product formulations [2]. The unlabeled 6-epi compound is subject to explicit pharmacopeial acceptance criteria: ≤1.0% in MPA and ≤0.3% in Megestrol Acetate per BP/EP monographs [3]. Using a non-epimer deuterated standard (e.g., MPA-d3) to quantify this specific impurity would introduce systematic inaccuracy due to mismatched chromatographic retention and ionization efficiency, rendering the analytical method non-compliant with ICH Q3A/B and pharmacopeial specificity requirements . Furthermore, unlabeled impurity standards lack the +3 Da mass shift necessary for isotope dilution mass spectrometry, precluding their use as internal standards in validated LC-MS/MS workflows.

Quantitative Differential Evidence for 6-Epi-medroxy Progesterone 17-acetate-d3 Versus Closest Analogs


Stereochemical Configuration at C6 Defines Pharmacopeial Identity and Analytical Selectivity

6-Epi-medroxy Progesterone 17-acetate-d3 is the 6β-methyl epimer of medroxyprogesterone acetate, characterized by an inversion of the stereocenter at carbon position 6 relative to the parent drug MPA, which possesses the 6α-methyl configuration. This stereochemical distinction is the basis for its separate pharmacopeial identity as Medroxyprogesterone Acetate EP Impurity D and Megestrol Acetate EP Impurity F [1]. The unlabeled compound (CAS 2242-65-1) is described by the EP chemical name 6β-methyl-3,20-dioxopregn-4-en-17-yl acetate, confirming the 6β configuration [2]. This structural divergence from the parent MPA (6α-methyl-3,20-dioxopregn-4-en-17-yl acetate) results in differential chromatographic retention, enabling resolution of the epimeric impurity from the API peak—a critical requirement for regulatory compliant impurity testing [3].

Stereochemistry Pharmacopeial impurity profiling Chiral chromatography

Pharmacopeial Impurity Limits Establish Quantifiable Criticality for the 6-Epi Impurity in Regulatory Submissions

The unlabeled 6-epi-medroxyprogesterone acetate is subject to explicit, numerically defined acceptance criteria in both the European and British Pharmacopoeias. Per the BP 2014/2017 and EP 8.0 monographs, Impurity D (6-epi-MPA) is limited to ≤1.0% in Medroxyprogesterone Acetate API, and Impurity F (the same chemical entity) is limited to ≤0.3% in Megestrol Acetate API [1] . These limits are not arbitrary; they define the maximum allowable level of this specific epimer in pharmaceutical products and establish the requisite analytical sensitivity for any validated impurity method. For comparison, other specified impurities in MPA have varying limits: Impurity B ≤0.7%, Impurity F ≤0.5%, Impurities C/E/G/I ≤0.2%, and unspecified impurities ≤0.1% . The 1.0% threshold for Impurity D is among the highest allowed, reflecting its prevalence as a process-related epimer during MPA synthesis and the consequent need for precise, specific quantification [2].

Regulatory compliance Impurity quantification Pharmacopeial acceptance criteria

Deuterium-Induced +3 Da Mass Shift Enables Isotope Dilution Quantification with Minimal Cross-Talk

6-Epi-medroxy Progesterone 17-acetate-d3 incorporates three deuterium atoms at the 6-methyl position (as 6β-(methyl-d3)), producing a molecular ion [M+H]+ with a nominal mass shift of +3 Da relative to the unlabeled 6-epi-medroxyprogesterone acetate . The molecular weight of the deuterated form is 389.55 g/mol compared to 386.52–386.54 g/mol for the unlabeled compound (C24H34O4), representing an isotopic mass increment of approximately 3.02 Da [1] [2]. This +3 Da mass difference places the internal standard signal comfortably outside the natural isotopic envelope of the unlabeled analyte, minimizing isotopic cross-talk while remaining sufficiently close to ensure near-identical extraction recovery, ionization efficiency, and matrix effect behavior—the fundamental prerequisites for accurate isotope dilution quantification [3]. In contrast, a single deuterium labeling (+1 Da) would risk overlap with the 13C2 natural abundance peak of the unlabeled analyte, and a +6 Da shift (d6) might introduce chromatographic isotope effects that compromise co-elution fidelity.

Isotope dilution mass spectrometry LC-MS/MS internal standard Quantitative bioanalysis

Melting Point Differential of ~40°C Provides Positive Identity Confirmation for the 6-Epi Epimer

The unlabeled 6-epi-medroxyprogesterone acetate exhibits a melting point range of 245–250°C (some sources report 249–254°C), which is substantially higher than the melting point of medroxyprogesterone acetate (206–207°C) [1] [2] [3]. This ~40°C differential reflects the distinct crystal packing arrangement of the 6β-epimer relative to the 6α-epimer (MPA) and provides a simple, definitive identity confirmation test that can distinguish the epimeric impurity from the parent drug substance without requiring chiral chromatography or mass spectrometry. The melting point specification also serves as an orthogonal purity indicator during reference standard characterization and Certificate of Analysis generation . For procurement purposes, this thermophysical property enables laboratories to verify the identity of the received reference standard material against pharmacopeial specifications using standard melting point apparatus [3].

Physicochemical characterization Melting point identity test Reference standard qualification

Dual Pharmacopeial Applicability Extends Utility Beyond Single-Analyte Internal Standards

A distinguishing feature of 6-Epi-medroxy Progesterone 17-acetate-d3 is that its unlabeled parent compound (CAS 2242-65-1) is simultaneously codified in two separate pharmacopeial monographs: as Medroxyprogesterone Acetate EP Impurity D and as Megestrol Acetate EP Impurity F [1] . This dual classification is unique among MPA-related impurities. Megestrol acetate, the 6-dehydro analogue of MPA (with a C6=C7 double bond), is itself a distinct progestin API and a specified impurity/degradation product of MPA [2]. The 6-epi compound is listed as an impurity of both drugs, meaning a single deuterated internal standard can support validated impurity methods for two different pharmaceutical products . In contrast, MPA-d3 is solely applicable to MPA quantification. For a contract research organization or pharmaceutical quality control laboratory handling both MPA and megestrol acetate projects, this dual applicability reduces the number of reference standards requiring inventory, characterization, and periodic requalification .

Multi-analyte method development Pharmacopeial reference standard Impurity cross-referencing

Procurement-Optimized Application Scenarios for 6-Epi-medroxy Progesterone 17-acetate-d3


Regulatory-Compliant Impurity Quantification in MPA Drug Substance for ANDA/NDA Submissions

Pharmaceutical companies developing generic medroxyprogesterone acetate drug products must demonstrate that Impurity D (6-epi-MPA) is controlled below the 1.0% threshold specified in EP/BP monographs [1]. 6-Epi-medroxy Progesterone 17-acetate-d3 serves as the isotope-labeled internal standard in a validated LC-MS/MS method, providing the necessary specificity to distinguish the 6β-epimer impurity from the 6α-epimer API. The +3 Da mass shift ensures that the internal standard signal does not interfere with the unlabeled impurity quantification channel, while the matched epimer stereochemistry guarantees equivalent extraction recovery and ionization efficiency [2]. This application is essential for ANDA/NDA regulatory submissions where pharmacopeial traceability of impurity reference standards is explicitly required [1].

Cross-Product Impurity Method Deployment for MPA and Megestrol Acetate Quality Control

Quality control laboratories supporting both MPA and megestrol acetate production lines face the challenge of maintaining separate reference standard inventories for each product. Because 6-Epi-medroxy Progesterone 17-acetate-d3 corresponds to both MPA Impurity D (limit ≤1.0%) and Megestrol Acetate Impurity F (limit ≤0.3%), a single deuterated standard procurement supports impurity methods for both APIs [3] . This dual applicability reduces the number of reference standards requiring characterization, storage, and periodic requalification, directly decreasing QC operational overhead. Laboratories must ensure that the LC-MS/MS method sensitivity is adequate for the lower 0.3% megestrol acetate limit, which may require a lower limit of quantification (LLOQ) than the 1.0% MPA method .

Stability-Indicating Method Development for MPA Injectable Suspensions

MPA injectable suspensions (150 mg/mL) are subject to forced degradation studies to identify potential degradation products and process impurities [4]. The 6-epi impurity may arise from epimerization at C6 under acidic, alkaline, or thermal stress conditions. 6-Epi-medroxy Progesterone 17-acetate-d3 enables accurate quantification of this degradation product in stability samples using isotope dilution LC-MS/MS, compensating for matrix effects from the complex injectable suspension formulation (which includes polyethylene glycol, methyl paraben, and propyl paraben excipients) [4] [2]. The deuterated internal standard normalizes for variable extraction recovery across different stability time points and storage conditions, ensuring reliable degradation kinetics data for shelf-life determination [4].

Bioanalytical Pharmacokinetic Studies Requiring Epimer-Specific MPA Quantification

In pharmacokinetic studies of MPA, endogenous metabolites and co-administered progestins can interfere with non-specific detection methods. A multiplexed LC-MS/MS assay using 6-Epi-medroxy Progesterone 17-acetate-d3 as the internal standard for the 6-epi impurity channel, alongside appropriate deuterated standards for MPA and other progestins (e.g., etonogestrel, levonorgestrel, norethisterone), enables comprehensive progestin quantification from a single plasma sample [2] [5]. The validated analytical measuring range of 20–10,000 pg/mL for MPA in such multiplexed assays demonstrates the sensitivity achievable with deuterated internal standardization [5]. Epimer-specific quantification is particularly relevant when investigating potential in vivo epimerization of MPA at C6 or when quantifying the impurity as a marker of drug product quality in clinical trial samples [5].

Quote Request

Request a Quote for 6-Epi-medroxy Progesterone 17-acetate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.